molecular formula C10H12O3 B181307 2-(3,5-Dimethylphenoxy)acetic acid CAS No. 5406-14-4

2-(3,5-Dimethylphenoxy)acetic acid

Cat. No. B181307
CAS RN: 5406-14-4
M. Wt: 180.2 g/mol
InChI Key: NIPZZANLNKBKIS-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethylphenoxy)acetic acid” is a chemical compound with the molecular formula C10H12O3 . It belongs to the class of organic compounds known as phenoxyacetic acid derivatives .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethylphenoxy)acetic acid” consists of a phenyl ring substituted with two methyl groups at positions 3 and 5, and an acetic acid group attached through an oxygen atom .


Physical And Chemical Properties Analysis

“2-(3,5-Dimethylphenoxy)acetic acid” is a solid at room temperature . Its physical properties like density, freezing point, boiling point, and refractive index have been determined .

Scientific Research Applications

Overview of 2,4-D Herbicide and Environmental Impact

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide in agriculture for controlling pests in both agricultural and urban settings. It has been the focus of numerous studies regarding its toxicology and environmental impact due to its extensive application and potential to reach natural environments indirectly. Research highlights the importance of understanding 2,4-D's effects on non-target species, particularly in aquatic environments, and suggests future research should focus more on its molecular biology aspects, human exposure assessments, and pesticide degradation (Zuanazzi et al., 2020).

Biotechnological Applications and Resistance Mechanisms

Studies on 2,4-D have also explored its impact on crop productivity, revealing its crucial role in agricultural advancements. However, the research has consistently shown adverse effects on non-target organisms, underlining the necessity for a deeper understanding of herbicide interaction with crop plants and the environment. This includes investigating mechanisms contributing to herbicide resistance and impacts on plant systems, which are essential for developing more effective plant protection strategies (Kumar & Singh, 2010).

Environmental Fate and Toxicity

2,4-D's environmental fate, behavior, and eco-toxicological effects have been critically evaluated, highlighting its presence in various ecosystems and potential lethal effects on non-target organisms. Research underscores the necessity for local mitigation strategies to prevent environmental entry and emphasizes the need for further investigation into 2,4-D's low-level exposure impacts, suggesting the development of new regulations and policies to minimize exposure risks (Islam et al., 2017).

Acetic Acid Bacteria in Fermentation Processes

Beyond herbicide-related studies, acetic acid bacteria (AAB) research has revealed their significant role in vinegar production and other fermented beverages, leveraging their unique metabolism for the food and beverage industry. This includes insights into their physiology, industrial applications, and the health benefits associated with fermented products consumption. AAB's potential for future exploitation is highlighted by the growing consumer demand for traditional fermented beverages and the development of new products (Lynch et al., 2019).

Safety And Hazards

Safety information for “2-(3,5-Dimethylphenoxy)acetic acid” suggests that it may cause skin and eye irritation. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

As for future directions, “2-(3,5-Dimethylphenoxy)acetic acid” and similar compounds could be further studied for their potential applications in various fields, such as medicine, due to their biological activities .

properties

IUPAC Name

2-(3,5-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPZZANLNKBKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202381
Record name 3,5-Xylyloxyacetic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(3,5-Dimethylphenoxy)acetic acid

CAS RN

5406-14-4
Record name 2-(3,5-Dimethylphenoxy)acetic acid
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Record name 3,5-Xylyloxyacetic acid
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Synthesis routes and methods I

Procedure details

Referring to FIG. 37, to a solution of ethyl 2-(3,5-dimethylphenoxy)acetate (19 g, obtained from the previous step) in methanol (150 mL) was added NaOH solution (6 N, 50 mL). The reaction mixture was stirred at room temperature for 4 h and then adjusted to pH=1˜2 with 2 N HCl solution. The resulting mixture was extracted with ethyl acetate (150 mL×2). The combined extracts were washed with brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure to give a solid, which was washed with ethyl acetate/hexane (1:15, 40 mL) to give product (14 g, 95% yield over two steps); 1H NMR (CDCl3, 300 MHz): δ 6.69 (s, 1H), 6.58 (s, 2H), 4.68 (s, 2H). 2.31 (s, 6H).
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Synthesis routes and methods II

Procedure details

Referring to FIG. 42, a mixture of PPh3 (0.8 g, 3.0 mmol) and imidazole (0.3 g, 4.5 mmol) in DCM (20 mL) was stirred for 30 min at 0° C. Then a solution of Br2 (0.7 g, 4.5 mmol) in DCM (5 mL) was added. The mixture was kept at 0° C. for 10 min and compound 1 (0.3 g, 1.5 mmol) was added. The reaction mixture was stirred at 0° C. for 10 min (monitored by TLC and UPLC analysis). The mixture was washed with diluted HCl solution (20 mL×2), saturated aqueous NaHSO3 (20 mL) and brine (20 mL), respectively. The organic layer was concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc=100:1 to 30:1) to afford the title compound 2 (0.2 g, 40% yield); 1H NMR (300 MHz, CDCl3): δ 7.41 (d, J=8.4 Hz, 2H), 7.10 (d. J=8.4 Hz, 2H), 4.51 (s, 2H), 2.86-2.81 (m, 2H), 2.68-2.65 (m, 2H), 2.07-2.06 (m, 1H).
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5 mL
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Yield
40%

Synthesis routes and methods III

Procedure details

In a 2L 3-necked flask equipped with a mechanical stirrer and a condenser was placed a solution of sodium hydroxide (168 g, 4.2 mol) in water (1 L). 3,5-Dimethyl phenol (146.4 g, 1.2 mol) was added and the resulting mixture was stirred to get a solution. Chloroacetic acid (226.8 g, 2.4 mol) was added and the resulting mixture was heated on a steam bath for 4 hr. The reaction mixture was cooled in an ice-water bath and acidified with a mixture of concentrated hydrochloric acid (150 mL) and crushed-ice (100 g). After stirring for 30 min the solid was collected, washed with water (500 mL) and suspended in hexane (1 L). The suspension was stirred for 1 hr, solid collected and air dried to give 162 g (75%) of the 3,5-dimethylphenoxyacetic acid.
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